molecular formula C8H3ClF7N B8049802 4-Chloro-2-(perfluoropropyl)pyridine CAS No. 1816283-32-5

4-Chloro-2-(perfluoropropyl)pyridine

Cat. No.: B8049802
CAS No.: 1816283-32-5
M. Wt: 281.56 g/mol
InChI Key: OXAXXFLQMZHILP-UHFFFAOYSA-N
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Description

4-Chloro-2-(perfluoropropyl)pyridine is a halogenated pyridine derivative featuring a chloro substituent at the 4-position and a perfluoropropyl group (-CF₂CF₂CF₃) at the 2-position. The perfluorinated chain confers unique properties, including enhanced lipophilicity, chemical stability, and resistance to metabolic degradation, making it valuable in agrochemical and pharmaceutical research . Its synthesis likely involves palladium-catalyzed coupling or nucleophilic substitution, similar to methods used for trifluoromethyl-substituted pyridines .

Properties

IUPAC Name

4-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF7N/c9-4-1-2-17-5(3-4)6(10,11)7(12,13)8(14,15)16/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAXXFLQMZHILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895698
Record name 4-Chloro-2-(heptafluoropropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1816283-32-5
Record name 4-Chloro-2-(heptafluoropropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds Compared :

  • 4-Chloro-2-(trifluoromethyl)pyridine (C₅H₃ClF₃N)
  • 4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine (C₉H₆ClF₃N)
  • 4-Chloro-2-(2-fluorophenyl)pyridine (C₁₁H₆ClF₂N)

Lipophilicity: Fluorinated substituents significantly increase lipophilicity. For example, 4-chloro-2-(trifluoromethyl)pyridine (log k ≈ 3.2 via HPLC) is more lipophilic than non-fluorinated analogs, a trend expected to be even more pronounced in 4-Chloro-2-(perfluoropropyl)pyridine due to its longer perfluorinated chain .

Spectroscopic Properties :

  • NMR : The perfluoropropyl group induces deshielding in adjacent protons. For instance, in (±)-4-chloro-2-(isopropylphenyl)pyridine, the chloro substituent causes a downfield shift to δ 165.49 (¹³C NMR), while fluorinated groups further perturb electronic environments .
  • HRMS : Accurate mass data for analogs (e.g., [M+H]+ 282.1853 for a chloro-pyridine derivative) confirm molecular stability, a feature critical for drug design .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight log k (HPLC) Key Application
This compound C₈H₃ClF₇N 299.56 ~4.5* Agrochemicals
4-Chloro-2-(trifluoromethyl)pyridine C₅H₃ClF₃N 185.53 3.2 Pharmaceuticals
4-Chloro-2-(2-fluorophenyl)pyridine C₁₁H₆ClF₂N 225.62 2.8 Intermediate Synthesis

*Estimated based on fluorinated analog trends .

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